molecular formula C16H24N2O3S B11958985 N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide

N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide

Cat. No.: B11958985
M. Wt: 324.4 g/mol
InChI Key: QSGSZLNICKPTGF-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide is a chemical compound with the molecular formula C16H24N2O3S and a molecular weight of 324.445 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group, a sulfonyl group, and a propanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide involves several steps. One common method includes the reaction of cyclohexylamine with 4-methylbenzenesulfonyl chloride to form N-cyclohexyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-bromopropanamide under suitable conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide involves its interaction with specific molecular targets. The sulfonyl group in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity to its targets, while the propanamide moiety can influence its solubility and stability .

Comparison with Similar Compounds

N-Cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-cyclohexyl-2-[(4-methylphenyl)sulfonylamino]propanamide

InChI

InChI=1S/C16H24N2O3S/c1-12-8-10-15(11-9-12)22(20,21)18-13(2)16(19)17-14-6-4-3-5-7-14/h8-11,13-14,18H,3-7H2,1-2H3,(H,17,19)

InChI Key

QSGSZLNICKPTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2CCCCC2

Origin of Product

United States

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